1h-Pyrrole-2-carbohydrazide
Overview
Description
1h-Pyrrole-2-carbohydrazide is a compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 g/mol . The IUPAC name for this compound is 1H-pyrrole-2-carbohydrazide .
Molecular Structure Analysis
The molecular structure of 1h-Pyrrole-2-carbohydrazide includes a pyrrole ring with a carbohydrazide functional group . The compound has a 2D structure and a 3D conformer .Physical And Chemical Properties Analysis
1h-Pyrrole-2-carbohydrazide has a density of 1.3±0.1 g/cm³ . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a topological polar surface area of 70.9 Ų .Scientific Research Applications
Summary of the Application
1h-Pyrrole-2-carbohydrazide analogues have been synthesized and tested for their antimicrobial and antifungal properties .
Methods of Application or Experimental Procedures
The compounds were synthesized using one-pot, high-yielding reactions .
Results or Outcomes
The compounds were assessed in vitro for antifungal and antibacterial activity. Some compounds were found to be potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . One compound bearing a 2,6-dichloro group on the phenyl ring was found to be a broad spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
2. Crystallography
Summary of the Application
1h-Pyrrole-2-carbohydrazide has been used in the study of crystal structures .
Methods of Application or Experimental Procedures
The compound was obtained by the reaction of ethyl 1h-pyrrol-2-carboxylate and hydrazide hydrate .
Results or Outcomes
In the crystal, molecules are linked via intermolecular N—H N and N—H O hydrogen bonds, forming a supramolecular grid .
3. Drug Synthesis
Summary of the Application
The pyrrole carboxamide motif, which includes 1h-Pyrrole-2-carbohydrazide, is part of many blockbuster drugs .
Methods of Application or Experimental Procedures
These compounds are typically synthesized through various organic reactions, including the reaction of ethyl 1H-pyrrol-2-carboxylate and hydrazide hydrate .
Results or Outcomes
Drugs that include this motif include the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .
Safety And Hazards
properties
IUPAC Name |
1H-pyrrole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-5(9)4-2-1-3-7-4/h1-3,7H,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIAWPZQJCAPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300043 | |
Record name | 1h-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrrole-2-carbohydrazide | |
CAS RN |
50269-95-9 | |
Record name | 50269-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrole-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.